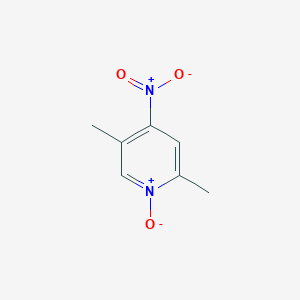

2,5-Dimethyl-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGSFHVUBRWBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176230 | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-42-2 | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Dimethyl 4 Nitropyridine 1 Oxide

Strategic Approaches to Pyridine (B92270) N-Oxide Synthesis

The foundational step in producing many substituted pyridine N-oxides is the N-oxidation of the pyridine ring. Several methods have been developed for this transformation, each with its own advantages and substrate scope. These can be broadly categorized into oxidation of pyridine derivatives, ring transformation reactions, and cycloaddition reactions. arkat-usa.org

Classical Oxidation Methods for Pyridine Derivatives

The direct oxidation of the nitrogen atom in the pyridine ring is the most common and straightforward approach to synthesizing pyridine N-oxides. arkat-usa.org This method involves treating the corresponding pyridine derivative with a suitable oxidizing agent.

Peracids are widely employed for the N-oxidation of pyridines due to their reliability and effectiveness. arkat-usa.orgorgsyn.org Common peracids used for this purpose include peracetic acid, often generated in situ from hydrogen peroxide and acetic acid (H₂O₂/AcOH), and meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org

The reaction with H₂O₂ in acetic acid is a classic and cost-effective method. orgsyn.org For instance, pyridine itself can be oxidized to pyridine-N-oxide using a 40% peracetic acid solution, with the reaction temperature maintained at 85°C. orgsyn.org The choice of the peracid can influence the reaction's efficiency. A study comparing various oxidizing agents for the synthesis of 3-substituted pyridine N-oxides found that m-CPBA provided the highest yields compared to 30% H₂O₂ in glacial acetic acid and other reagents. arkat-usa.org The use of m-CPBA in solvents like dichloromethane (B109758) is also a common practice for preparing various pyridine-N-oxides. google.com

Key Features of Peracid-Mediated Oxidations:

Versatility: Applicable to a wide range of pyridine derivatives.

Efficiency: Often provides high yields of the corresponding N-oxides. arkat-usa.org

Byproducts: The corresponding carboxylic acid is a significant byproduct, which may require specific purification steps to remove. acsgcipr.org

To enhance the efficiency and selectivity of N-oxidation, metal catalysts are often employed in conjunction with milder oxidizing agents like hydrogen peroxide. arkat-usa.org Methyltrioxorhenium (MTO) is a notable catalyst that, when used with H₂O₂, facilitates the oxidation of pyridines in high yields. arkat-usa.org This catalytic system is effective for 3- and 4-substituted pyridines, requiring only small amounts of the MTO catalyst (0.2-0.5 mol%). arkat-usa.org Other rhenium-based catalysts, in combination with sodium percarbonate as the oxygen source, have also proven effective for the oxidation of tertiary nitrogen compounds, including pyridines, to their N-oxides under mild conditions. organic-chemistry.org

Another catalytic system involves the use of metalloporphyrins, such as tetrakis(perfluorophenyl)porphyrinato-iron(III) chloride (FeTPPF20), with H₂O₂. nih.gov While this system has been explored as a model for biological oxidation processes, its application in general pyridine N-oxide synthesis is also of interest. nih.gov

Table of Metal-Catalyzed Oxidation Systems for Pyridine N-Oxides

| Catalyst | Oxidant | Substrate Scope | Reference |

| Methyltrioxorhenium (MTO) | H₂O₂ | 3- and 4-substituted pyridines | arkat-usa.org |

| Rhenium-based catalysts | Sodium percarbonate | Tertiary nitrogen compounds | organic-chemistry.org |

| FeTPPF20 | H₂O₂ | N-hydroxyguanidines (model system) | nih.gov |

| Preyssler's catalyst | H₂O₂ | Pyridine carboxylic acids | researchgate.net |

Ring Transformation Reactions

Cycloaddition Reactions

Cycloaddition reactions offer another synthetic route to pyridine N-oxides. arkat-usa.org These reactions typically involve the [4+2] cycloaddition of a diene with a dienophile, leading to the formation of a six-membered ring that can be subsequently converted to the aromatic pyridine N-oxide system. While less common than direct oxidation, cycloaddition strategies can be valuable for constructing highly substituted or complex pyridine N-oxide derivatives. youtube.com

Synthesis of Dimethylpyridine N-Oxide Precursors

The synthesis of the target molecule, 2,5-dimethyl-4-nitropyridine (B11921087) 1-oxide, begins with the preparation of a suitable dimethylpyridine N-oxide precursor. The most direct precursor is 2,5-dimethylpyridine (B147104) N-oxide, which is synthesized by the N-oxidation of 2,5-dimethylpyridine (also known as 2,5-lutidine). nist.govnih.gov

The oxidation of 2,3-dimethylpyridine to 2,3-dimethylpyridine-N-oxide has been achieved using hydrogen peroxide with a phosphotungstic acid catalyst, resulting in a high yield. chemicalbook.com A similar approach can be applied to 2,5-dimethylpyridine.

Once the dimethylpyridine N-oxide precursor is obtained, the subsequent step is nitration to introduce the nitro group at the 4-position of the pyridine ring. The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, a closely related compound, is achieved by nitrating 2,3-dimethylpyridine-N-oxide with a mixture of nitric acid and sulfuric acid. patsnap.comprepchem.comgoogle.com A similar nitration strategy is employed for the synthesis of 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide from lutidine-N-oxide using fuming nitric acid and concentrated sulfuric acid. A continuous flow methodology has also been developed for the nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide, which offers safety advantages for this potentially energetic reaction. researchgate.net

Oxidation of Specific Dimethylpyridine Isomers (e.g., 2,5-Dimethylpyridine)

The initial step in the synthesis of 2,5-dimethyl-4-nitropyridine 1-oxide is the N-oxidation of 2,5-dimethylpyridine, also known as 2,5-lutidine. nist.govsigmaaldrich.com This transformation is a crucial activation step, as the N-oxide group facilitates the subsequent electrophilic nitration. The oxidation process introduces an oxygen atom onto the nitrogen of the pyridine ring, altering the electronic properties of the molecule.

A common method for this oxidation involves the use of oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst. For instance, 2,3-dimethylpyridine can be converted to its N-oxide by treatment with hydrogen peroxide. google.com This method is analogous to the oxidation of other pyridine derivatives. The resulting 2,5-dimethylpyridine N-oxide serves as the direct precursor for the subsequent nitration step.

Nitration Strategies for 2,5-Dimethylpyridine N-Oxide to Yield this compound

The introduction of a nitro group at the C-4 position of the 2,5-dimethylpyridine N-oxide ring is a key step achieved through electrophilic aromatic substitution. The presence of the N-oxide group is critical as it directs the incoming electrophile to the 4-position and activates the ring towards nitration, a reaction that is otherwise difficult for pyridine compounds. researchgate.netsapub.org

Electrophilic Nitration Mechanisms

The nitration of pyridine N-oxides proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The active electrophile is typically the nitronium ion (NO₂⁺), which is generated in situ from a mixture of a strong acid, such as sulfuric acid, and a nitric acid source. masterorganicchemistry.com The N-oxide group, being a strong resonance-donating group, increases the electron density at the C-4 position of the pyridine ring, making it susceptible to attack by the nitronium ion. sapub.orgresearchgate.net This regioselectivity is a well-established phenomenon in the chemistry of pyridine N-oxides. researchgate.netsapub.org The reaction proceeds through the formation of a cationic intermediate, which then loses a proton to restore aromaticity and yield the 4-nitro product. rsc.org

Optimization of Nitrating Agent Selection (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄)

The choice of nitrating agent is a critical factor in the successful synthesis of this compound. The classic and widely used nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). oc-praktikum.deprepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly reactive nitronium ion. masterorganicchemistry.com

An alternative and often advantageous nitrating system employs potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. google.compatsnap.com This method can offer benefits such as improved reaction times and higher yields compared to using nitric acid directly. The use of potassium nitrate can also lead to a cleaner reaction with fewer side products and a more environmentally friendly process by avoiding the generation of large quantities of nitrogen oxide fumes. patsnap.com For the synthesis of the related 2,3-dimethyl-4-nitropyridine-N-oxide, using potassium nitrate as the nitrating agent has been shown to significantly shorten the reaction time and improve the yield. google.compatsnap.com

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are carefully controlled include temperature, reaction time, and the molar ratio of reactants.

For the nitration of dimethylpyridine N-oxide derivatives, the temperature is often carefully controlled. For example, in the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, the addition of the nitrating agent is carried out at low temperatures, between -10 °C and 5 °C, after which the reaction mixture is heated to 80-90 °C for a specific duration. google.com Similar temperature control is crucial in the nitration of other lutidine N-oxides. For instance, the nitration of lutidine-N-oxide to produce 2,6-dimethyl-4-nitropyridine 1-oxide involves cooling the initial mixture to 0°C before heating to 80°C for 3 hours.

The reaction time can vary significantly depending on the specific substrate and nitrating agent. For the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide using potassium nitrate, reaction times can be as short as 0.5 to 2 hours. google.com In contrast, the nitration of 2,3-dimethylpyridine 1-oxide with nitric and sulfuric acid can require heating at 90°C for 24 hours. prepchem.com

The molar ratio of the N-oxide to the nitrating agent is another critical factor. A molar ratio of 2,3-dimethylpyridine-N-oxide to potassium nitrate of 1:1 to 1:3.5 has been reported to be effective. google.com

The table below summarizes typical reaction conditions for the nitration of dimethylpyridine N-oxide derivatives.

| Precursor | Nitrating Agent | Temperature | Reaction Time | Yield |

| 2,3-Lutidine-N-oxide | KNO₃/H₂SO₄ | -10°C to -5°C then 80-85°C | 2 hours | 91.1% |

| 2,3-Lutidine-N-oxide | KNO₃/H₂SO₄ | -10°C to -5°C then 110-120°C | 0.5 hours | 92.3% |

| Lutidine-N-oxide | fuming HNO₃/conc. H₂SO₄ | 0°C then 80°C | 3 hours | Not specified |

| 2,3-Dimethylpyridine 1-oxide | HNO₃/H₂SO₄ | Ice cooling then 90°C | 24 hours | Not specified |

Alternative Nitration Pathways and Regioselectivity

While electrophilic nitration at the 4-position is the dominant pathway for pyridine N-oxides, other nitration strategies and regiochemical outcomes exist for different pyridine derivatives. For instance, the nitration of pyridine itself under acidic conditions is challenging due to the deactivation of the ring by the protonated nitrogen. rsc.orgresearchgate.net However, the N-oxide functionality circumvents this issue and directs nitration to the 4-position with high regioselectivity. researchgate.netsapub.org

Alternative nitrating agents like dinitrogen pentoxide (N₂O₅) have been explored for the nitration of various aromatic compounds and can offer a good alternative to mixed acid systems. nih.gov Another approach involves a researchgate.netresearchgate.net sigmatropic shift of a nitro group in the nitration of certain pyridine compounds. rsc.org

The regioselectivity of nitration is highly dependent on the substituents present on the pyridine ring. While the N-oxide group strongly directs to the C-4 position, other substituents can influence the final product distribution. youtube.com However, for 2,5-dimethylpyridine N-oxide, the primary product of nitration under standard conditions is overwhelmingly the 4-nitro derivative.

Derivatization and Functionalization Reactions of this compound

The this compound molecule is a versatile intermediate that can undergo various subsequent chemical transformations. The nitro group and the N-oxide functionality are key handles for further derivatization.

The nitro group is susceptible to nucleophilic aromatic substitution, where it can be replaced by various nucleophiles. researchgate.net This allows for the introduction of a wide range of functional groups at the 4-position. Additionally, the nitro group can be reduced to an amino group, which can then be further functionalized.

The N-oxide can be deoxygenated to the corresponding pyridine. semanticscholar.org This step is often performed after the desired functionalization at the 4-position has been achieved. The combination of these reactions provides a powerful toolkit for the synthesis of a diverse array of substituted pyridine derivatives.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards nucleophilic attack, particularly at the C-4 position, due to the strong electron-withdrawing nature of the nitro group and the influence of the N-oxide moiety.

Displacement of the Nitro Group

The 4-nitro group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its displacement by various nucleophiles is a key strategy for functionalizing the pyridine core. While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity of the closely related 4-nitropyridine 1-oxide provides a clear precedent. It has been shown that the nitro group in 4-nitropyridine-N-oxide can be readily replaced by various negative ions. researchgate.net This reactivity allows for the synthesis of a range of 4-substituted pyridine-N-oxides. researchgate.net

For instance, the reaction of 4-nitropyridine-N-oxide with nucleophiles like halides or ethoxide leads to the corresponding 4-substituted products. researchgate.net Similarly, studies on the isomeric 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide demonstrate the successful nucleophilic substitution of the nitro group by a trifluoroethoxy group using Lewis acid catalysts. researchgate.net The reaction between 4-nitropyridine 1-oxide and piperidine (B6355638) in ethanol (B145695) has also been studied, confirming the displacement of the nitro group. rsc.org

Based on these analogous systems, this compound is expected to react with a variety of nucleophiles to yield 4-substituted-2,5-dimethylpyridine 1-oxides.

Table 1: Representative Nucleophilic Displacement Reactions on Analogous 4-Nitropyridine 1-Oxides

| Starting Material | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| 4-Nitropyridine 1-oxide | Bromide Ions | 4-Bromopyridine 1-oxide | researchgate.net |

| 4-Nitropyridine 1-oxide | Chloride Ions | 4-Chloropyridine 1-oxide | researchgate.net |

| 4-Nitropyridine 1-oxide | Ethanolic Sodium Ethoxide | 4-Ethoxypyridine 1-oxide | researchgate.net |

| 2,3-Dimethyl-4-nitropyridine N-oxide | Trifluoroethoxy group / Lewis Acid | 2,3-Dimethyl-4-trifluoroethoxypyridine N-oxide | researchgate.net |

Reactions with Methanolates

Alkoxides, such as methanolates, are potent nucleophiles capable of displacing the nitro group at the C-4 position. Research on the interaction of sodium methoxide (B1231860) with 4-nitropyridine N-oxide in benzene (B151609) demonstrates a significant rate enhancement in the presence of surfactant aggregates, leading to the formation of 4-methoxypyridine (B45360) N-oxide. rsc.org The reaction proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion attacks the electron-deficient C-4 carbon, leading to the expulsion of the nitrite (B80452) ion. Given this reactivity, this compound is expected to undergo a similar transformation with sodium methanolate to produce 4-methoxy-2,5-dimethylpyridine (B590085) 1-oxide.

Reactions Involving the N-Oxide Moiety

The N-oxide functional group is a versatile handle for further synthetic modifications, including deoxygenation to the parent pyridine, rearrangements, and O-alkylation.

Deoxygenation Reactions to Pyridines

The removal of the N-oxide oxygen atom is a fundamental transformation that restores the parent pyridine ring system. This deoxygenation can be achieved using various reducing agents. A general and chemoselective method for the deoxygenation of pyridine N-oxides utilizes a palladium acetate/1,1'-bis(diphenylphosphino)ferrocene ([Pd(OAc)₂]/dppf) catalyst system with triethylamine (B128534) as the oxygen acceptor. organic-chemistry.org This method is tolerant of various functional groups, including nitro substituents, and proceeds efficiently under either microwave or conventional heating. organic-chemistry.org

While a specific patent mentions the reduction of 2,5-dimethylpyridine N-oxide using sulfur dioxide in 1,4-dioxane, it does not include the 4-nitro substituted variant. google.com However, the palladium-catalyzed method is broadly applicable and represents a viable route for the deoxygenation of this compound to yield 2,5-dimethyl-4-nitropyridine. organic-chemistry.org

Table 2: General Conditions for Deoxygenation of Pyridine N-Oxides

| Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| [Pd(OAc)₂]/dppf, Et₃N | MeCN | 140–160 °C (Microwave or conventional) | Parent Pyridine | organic-chemistry.org |

Rearrangements

Pyridine N-oxides are known to undergo several types of rearrangement reactions, often initiated by treatment with acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (the Boekelheide reaction). These reactions typically result in the formation of 2-substituted pyridines. However, the existing literature reviewed does not provide specific examples of rearrangement reactions for this compound. In some cases, reactions of substituted nitropyridines can lead to migration of the nitro group itself, which constitutes a different type of rearrangement. clockss.orgresearchgate.net

O-Alkylation

The N-oxide group possesses an ambident character, with the oxygen atom being a potential site for electrophilic attack. Alkylation of pyridine N-oxides can thus lead to either N-alkylation (at the nitrogen, which is less common for N-oxides) or O-alkylation, yielding pyridinium (B92312) ethers. The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. koreascience.kr Hard electrophiles tend to favor O-alkylation, while softer electrophiles may favor N-alkylation. In the case of 2-pyridones, a related class of compounds, it has been noted that bulky alkylating agents can favor oxygen alkylation. koreascience.kr For this compound, reaction with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) could potentially yield the corresponding O-methylated product, 2,5-dimethyl-1-methoxy-4-nitropyridin-1-ium. However, specific experimental data for this transformation on the title compound is not available in the searched literature.

Electrophilic Substitution at Other Positions

There is no available research detailing electrophilic substitution reactions (such as halogenation, nitration, or sulfonation) at the C-3 or C-6 positions of This compound . Theoretical studies have explored the electrophilic substitution on the parent pyridine-N-oxide, but experimental data for the title compound is absent. rsc.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 4 Nitropyridine 1 Oxide

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic analysis provides a powerful, non-destructive means to elucidate the molecular structure of 2,5-Dimethyl-4-nitropyridine (B11921087) 1-oxide. The combination of NMR and IR spectroscopy allows for a comprehensive characterization, from the proton and carbon backbone to the specific vibrational modes of its functional groups.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2,5-Dimethyl-4-nitropyridine 1-oxide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, supplemented by ¹⁵N NMR, affords a complete picture of its atomic connectivity and electronic environment. The analysis of chemical shifts is particularly revealing, as they are highly sensitive to the electronic effects exerted by the N-oxide, the electron-withdrawing nitro group, and the electron-donating methyl groups. chemicalpapers.com

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its two methyl groups and two aromatic protons. The N-oxide group generally increases the magnetic shielding of protons at the α- and γ-positions of the ring compared to the parent pyridine (B92270). chempap.org However, the presence of the strong electron-withdrawing nitro group at the 4-position and methyl groups at the 2- and 5-positions significantly modifies the electronic distribution and, consequently, the proton chemical shifts. chemicalpapers.com

The signal for the C2-methyl group is influenced by its ortho position relative to the N-oxide, while the C5-methyl group is meta to the N-oxide and ortho to the nitro group. The two remaining aromatic protons, H-3 and H-6, would appear as singlets due to the absence of adjacent protons, and their chemical shifts would reflect the combined electronic influences of the substituents on the ring. The "ortho-effect" of a methyl group can inhibit the deshielding (paramagnetic) effect of the nitro group. chemicalpapers.comacs.org

Table 1: Expected ¹H NMR Signals for this compound This table is illustrative and based on general principles for substituted pyridine N-oxides.

| Signal Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-6 | Downfield | Singlet | 1H |

| Aromatic H-3 | Downfield | Singlet | 1H |

| Methyl (C5-CH₃) | Upfield | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Seven distinct signals are anticipated for this compound: five for the aromatic carbons and two for the methyl carbons. The chemical shifts of the ring carbons are particularly sensitive to substituent effects. acs.org The N-oxide group shields the α-carbons (C2, C6) and deshields the γ-carbon (C4) relative to pyridine. The nitro group at C4 causes a significant downfield shift for the carbon it is attached to (ipso-carbon) and influences the other ring carbons. The methyl groups cause upfield shifts at their point of attachment and affect the other ring carbons through inductive and steric effects. chemicalpapers.com The interpretation of these shifts provides a detailed map of the electron density around the pyridine ring. acs.org

Table 2: Expected ¹³C NMR Signals for this compound This table is illustrative and based on general principles for substituted pyridine N-oxides.

| Signal Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic C4 | Highly Downfield (attached to NO₂) |

| Aromatic C2 | Downfield (attached to N-oxide and CH₃) |

| Aromatic C6 | Downfield (attached to N-oxide) |

| Aromatic C5 | Variable (attached to CH₃, ortho to NO₂) |

| Aromatic C3 | Variable |

| Methyl (C5-CH₃) | Upfield |

To confirm the assignments from one-dimensional NMR spectra, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While the aromatic protons H-3 and H-6 are expected to be singlets, COSY can confirm the absence of coupling between them and identify any long-range couplings, for instance, between the aromatic protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. It would be used to definitively link the H-3 signal to the C-3 signal, the H-6 signal to the C-6 signal, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons, such as C2, C4, and C5, by observing correlations from the methyl protons and aromatic protons to these carbons.

¹⁵N NMR spectroscopy is a highly sensitive probe of the electronic environment of the nitrogen atoms within the molecule. researchgate.net For this compound, two ¹⁵N signals are expected: one for the pyridine ring nitrogen (N-1) and one for the nitro group nitrogen (N-NO₂).

The chemical shift of the pyridine N-oxide nitrogen is significantly influenced by substituents. The N-oxide group itself induces a pronounced shielding effect. researchgate.net This shielding is modified by other groups on the ring; electron-donating groups typically increase shielding, while electron-withdrawing groups decrease it. The 4-nitro group exerts a particularly strong influence on the shielding of the N-oxide functionality. researchgate.net The presence of methyl groups also modifies the chemical shift. researchgate.net The ¹⁵N chemical shift of the nitro group is also characteristic and can be used for structural confirmation. mdpi.com

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. chemicalpapers.com

The most diagnostic vibrations are those of the nitro (NO₂) and N-oxide (N⁺—O⁻) groups.

Nitro Group (NO₂) Vibrations: The nitro group displays two strong, characteristic stretching vibrations: an asymmetric stretch (νₐₛ) typically in the 1560-1500 cm⁻¹ region and a symmetric stretch (νₛ) in the 1360-1300 cm⁻¹ region.

N-Oxide Group (N⁺—O⁻) Vibration: The N-O stretching vibration is a strong band typically found in the 1300-1200 cm⁻¹ region for pyridine N-oxides. The exact position of this band is sensitive to the electronic nature of other ring substituents. chempap.org Electron-withdrawing groups like the 4-nitro group favor the back-donation effect of the N-O group, increasing its double-bond character and shifting the absorption to a higher wavenumber. chempap.org Conversely, electron-donating methyl groups can slightly lower this frequency. The presence of two α-methyl groups can partially reduce the influence of the 4-nitro group. chempap.org

Other notable absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹), as well as C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound This table is illustrative and based on general principles for substituted nitro-aromatics and pyridine N-oxides.

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Methyl C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C and C=N Ring Stretch | Medium to Strong |

| 1560 - 1500 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1300 | Symmetric NO₂ Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-system. The pyridine N-oxide ring, in conjunction with the electron-withdrawing nitro group, forms an extended π-system that can undergo π → π* transitions. The N-oxide oxygen and the nitro group's oxygen atoms also possess non-bonding electrons (n electrons), making n → π* transitions possible. For the parent compound, 4-nitropyridine (B72724) N-oxide, a strong absorption band is observed in the 330-355 nm range, which is attributed to an intramolecular charge-transfer transition. researchgate.net It is plausible that this compound would exhibit absorption bands in a similar region, likely modulated by the electronic effects of the two methyl substituents. However, specific experimental UV-Vis absorption maxima (λmax) for this compound are not available in the current scientific literature.

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect provides insight into the change in dipole moment of the molecule upon electronic excitation. Studies on 4-nitropyridine N-oxide have demonstrated a noticeable solvatochromic effect, indicating its potential use as a probe for solvent properties. researchgate.net A similar investigation for this compound would be valuable to understand how solvent interactions influence its electronic ground and excited states. Such studies would involve recording the UV-Vis spectra in a series of solvents with varying polarities. Currently, no specific solvatochromism studies have been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The molecular formula of this compound is C₇H₈N₂O₃, corresponding to an exact mass of 168.05 Da. biosynth.com

The fragmentation of pyridine N-oxides under electron ionization (EI) often involves characteristic losses. Common fragmentation pathways for this class of compounds include the loss of an oxygen atom ([M-16]) from the N-oxide group and the loss of a hydroxyl radical ([M-17]), which can occur through rearrangement involving a proximate methyl group. researchgate.net While a detailed experimental mass spectrum and fragmentation analysis for the 3,5-dimethyl isomer is available, a corresponding verified spectrum for the 2,5-dimethyl isomer is not present in public databases. nih.gov Analysis of a spectrum for the 2,5-isomer would likely show a molecular ion peak at m/z 168, followed by fragments corresponding to these characteristic losses.

Interactive Data Table: Mass Spectrometry Data (Note: Fragmentation data is based on general patterns for related compounds, as specific data for this compound is not available.)

Crystallographic Studies and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on bond lengths, bond angles, and intermolecular interactions in the solid state. Such information is fundamental to understanding the compound's physical properties and chemical reactivity.

Crystallographic data for several related compounds, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, have been reported, revealing details of their crystal packing and intermolecular forces like hydrogen bonding. researchgate.net However, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined or published. A future crystallographic study would be necessary to elucidate its solid-state architecture, including parameters such as the crystal system, space group, and unit cell dimensions.

Interactive Data Table: Crystallographic Data

Single Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, revealing the spatial relationship between the pyridine ring, the methyl groups, the nitro group, and the N-oxide oxygen.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. Key crystallographic parameters that would be determined include the crystal system, space group, and unit cell dimensions. For instance, related compounds like 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide have been shown to crystallize in the monoclinic space group P21/c researchgate.net. A similar detailed characterization would be the goal for the title compound.

Furthermore, the formation of complexes of this compound with other molecules, such as metal salts or organic acids, could be similarly studied. Such studies would elucidate the coordination modes of the molecule and the nature of the non-covalent interactions that govern the formation of these supramolecular assemblies.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the geometric parameters derived from X-ray diffraction data provides deep insight into the electronic structure of the molecule. The bond lengths, bond angles, and dihedral angles within the this compound molecule would be compared with standard values for similar chemical fragments to identify any unusual features.

For example, the N-O bond length of the N-oxide functionality and the C-N and N-O bond lengths of the nitro group are particularly sensitive to the electronic effects of the substituents on the pyridine ring. The planarity of the pyridine ring and the orientation of the nitro group relative to the ring, as defined by the relevant dihedral angles, would also be of significant interest. Theoretical studies on related molecules like 4-nitropyridine N-oxide have shown that the nitro group has a significant effect on the geometry of the pyridine N-oxide ring nih.gov.

Table 1: Illustrative Table of Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

| N1-O1 (N-oxide) | ~1.30 - 1.35 |

| C4-N2 (nitro) | ~1.45 - 1.50 |

| N2-O2 (nitro) | ~1.20 - 1.25 |

| N2-O3 (nitro) | ~1.20 - 1.25 |

| C-C (ring) | ~1.37 - 1.40 |

| C-N (ring) | ~1.33 - 1.38 |

Table 2: Illustrative Table of Expected Bond Angles in this compound

| Angle | Expected Value (°) |

| O1-N1-C2 | ~118 - 122 |

| O1-N1-C6 | ~118 - 122 |

| C2-N1-C6 | ~118 - 122 |

| C3-C4-N2 | ~117 - 121 |

| C5-C4-N2 | ~117 - 121 |

| O2-N2-O3 | ~123 - 127 |

Table 3: Illustrative Table of Expected Dihedral Angles in this compound

| Dihedral Angle (Atoms) | Expected Value (°) | Description |

| C2-C3-C4-N2 | ~0 or ~180 | Planarity of the nitro group with the ring |

| C6-C5-C4-N2 | ~0 or ~180 | Planarity of the nitro group with the ring |

Note: The data in the tables above are illustrative and represent typical values for similar compounds. Precise values for this compound would need to be determined experimentally.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. A detailed analysis of the crystal structure of this compound would involve identifying and quantifying these interactions.

Given the presence of the polar N-oxide group and the nitro group, hydrogen bonding is a likely and significant interaction. Weak C-H···O hydrogen bonds, involving the methyl or aromatic protons as donors and the oxygen atoms of the N-oxide or nitro groups as acceptors, would be expected to play a crucial role in the crystal packing. For example, in the crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxides, C-H···O hydrogen bonds are observed as the shortest intermolecular contacts researchgate.net.

Other potential intermolecular interactions include π-π stacking between the pyridine rings of adjacent molecules and dipole-dipole interactions arising from the polar nature of the molecule. The analysis of these interactions helps in understanding the stability of the crystal lattice and can provide insights into the material's physical properties.

Conformational Analysis and Isomerism

The conformational flexibility of this compound is relatively limited due to the rigidity of the aromatic pyridine ring. The primary conformational variable is the rotation of the nitro group around the C4-N bond. Theoretical calculations on related nitropyridine N-oxides suggest that the nitro group is likely to be coplanar with the pyridine ring to maximize π-conjugation, though steric hindrance from adjacent substituents could cause some twisting nih.gov.

Isomerism is a key consideration for this compound. "Dimethyl-4-nitropyridine 1-oxide" can exist as several structural isomers depending on the positions of the two methyl groups on the pyridine ring. The title compound, this compound, is one of these isomers. Other examples include:

2,3-Dimethyl-4-nitropyridine (B1589707) 1-oxide

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 4 Nitropyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 2,5-Dimethyl-4-nitropyridine (B11921087) 1-oxide, such calculations would provide invaluable insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties with a good balance of accuracy and computational cost. However, specific DFT studies on 2,5-Dimethyl-4-nitropyridine 1-oxide have not been reported.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms. While experimental techniques like X-ray crystallography can provide this information for the solid state, theoretical calculations offer a valuable perspective on the molecule's structure in the gaseous phase, free from crystal packing effects. At present, no such theoretical structural parameters have been published for this specific compound.

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in an experimental spectrum could be assigned to a specific molecular motion, such as the stretching of the N-O bond, the asymmetric and symmetric stretches of the nitro group, or the various vibrations of the pyridine (B92270) ring and methyl groups. This detailed assignment is currently not possible due to the lack of published computational data.

The thermodynamic properties of a compound, including its enthalpy, entropy, and Gibbs free energy, can be predicted through computational methods. These values are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. A comprehensive table of calculated thermodynamic properties for this compound at various temperatures is not available in the scientific literature.

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Key parameters that would be elucidated through DFT calculations include:

Atomic Charges: The distribution of electron density across the molecule, indicating which atoms are electron-rich or electron-deficient.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Detailed tables of calculated atomic charges, the precise value of the dipole moment, and the energies of the frontier orbitals for this compound are currently unavailable.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning the PES, for instance, by systematically changing a specific dihedral angle, one can identify the most stable conformations and the energy barriers to rotation around chemical bonds. This type of analysis for this compound, which would reveal the rotational barriers of the methyl and nitro groups, has not been reported.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are foundational computational techniques used to solve the electronic structure of molecules. Ab initio methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), derive solutions from first principles without empirical parameters. Semi-empirical methods, in contrast, simplify calculations by incorporating some experimental data, making them faster but often less accurate.

For the related compound, 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been employed to determine its optimized molecular structure, vibrational frequencies, and thermodynamic properties. nih.gov Such studies show that the calculated geometric parameters, like bond lengths and angles, are in strong agreement with experimental data obtained from X-ray crystallography. nih.gov Similarly, quantum chemical calculations (DFT and MP2) have been used to determine the molecular structure of 4-nitropyridine (B72724) N-oxide, demonstrating the influence of the electron-withdrawing nitro group on the geometry of the pyridine ring. nih.gov These ab initio approaches are considered powerful tools for accurately understanding the molecular structures of nitropyridine N-oxides. nih.gov

Electron Density Distribution Analysis

The distribution of electrons within a molecule is critical to its chemical properties and reactivity. Computational chemistry offers several techniques to analyze this distribution. For pyridine-N-oxide derivatives, the presence of both an electron-donating N-oxide group and an electron-withdrawing nitro group creates a complex electronic environment that has been a subject of theoretical study. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like description of the electronic structure. In studies of 4-nitropyridine N-oxide, NBO analysis has been used to understand the electron density distribution. nih.gov This analysis helps to quantify the delocalization of electron density from donor orbitals (lone pairs, bonds) to acceptor orbitals (empty antibonding orbitals), which stabilizes the molecule. For substituted pyridine N-oxides, NBO analysis can elucidate how substituents like methyl and nitro groups influence the electronic character of the pyridine ring and the N-O bond. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. It allows for the characterization of the nature of chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at bond critical points. For 4-nitropyridine N-oxide and its derivatives, QTAIM has been applied to discuss the electron density distribution and characterize the bonding. nih.gov This method provides a rigorous definition of atomic properties and interatomic interactions, offering insights into the strength and nature of the bonds within the molecule, including the polar N-O bond. nih.gov

Intra-molecular Charge Transfer (ICT) Investigations

Intra-molecular charge transfer (ICT) is a fundamental process where photoexcitation leads to a significant redistribution of electron density from an electron-donor part of a molecule to an electron-acceptor part. nih.gov In molecules like this compound, the methyl groups act as weak electron donors, while the nitro group is a strong electron acceptor, and the N-oxide group can also participate in charge delocalization.

Upon absorption of light, these "push-pull" systems can transition to an excited state with a much larger dipole moment than the ground state. This process is often studied using time-dependent DFT (TD-DFT) to calculate excited-state properties. Studies on related nitropyridine N-oxides investigate the nature of their low-lying excited states, which are often characterized by a significant charge-transfer character from the pyridine N-oxide moiety to the nitro group. sci-hub.se The solvent environment can also play a crucial role in stabilizing the charge-transfer state, influencing the molecule's photophysical properties, such as its fluorescence. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques to predict the behavior and interactions of molecules.

Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug.

While specific molecular docking studies focused solely on this compound are not readily found in the literature, related pyridine and nitropyridine N-oxide derivatives have been investigated for their biological activities. acs.org For instance, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting interaction with a specific protein target. acs.orglookchem.com Docking studies for such compounds would involve placing the molecule into the active site of the target protein (e.g., LasR for quorum sensing) to determine the most stable binding conformation and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such simulations are crucial for understanding the structural basis of biological activity and for the rational design of new, more potent inhibitors.

Reactivity and Reaction Mechanisms Involving 2,5 Dimethyl 4 Nitropyridine 1 Oxide

Investigation of the N-Oxide Moiety Reactivity

The N-oxide group is a pivotal feature of the molecule, significantly influencing the electron distribution and reactivity of the aromatic ring. Pyridine-N-oxide derivatives are noted for their high polarity and their capacity to function as both charge donors and acceptors. nih.gov

Role as an Electron Donor/Acceptor

In 2,5-Dimethyl-4-nitropyridine (B11921087) 1-oxide, this duality is modulated by the other substituents. The electron-donating methyl groups at positions 2 and 5 increase the electron density on the ring, which can enhance the donor properties of the N-oxide oxygen. However, the powerful electron-withdrawing nitro group at the 4-position counteracts this effect significantly, pulling electron density away from the ring and the N-oxide group. This push-pull system results in a highly polarized molecule. The ability of N-oxides to engage in O → N backdonation, which involves the transfer of electron density from the oxygen lone pair to the π* orbitals of the ring, is a key characteristic of their electronic structure. nih.gov

Activation of the Pyridine (B92270) Ring towards Electrophilic and Nucleophilic Attack

The N-oxide group fundamentally alters the reactivity of the pyridine ring compared to its parent pyridine. Pyridine itself is deactivated towards electrophilic aromatic substitution and susceptible to nucleophilic attack. The N-oxide group changes this dynamic.

Electrophilic Attack: The N-oxide oxygen can donate electron density into the π-system of the ring, particularly at the C2 (ortho) and C4 (para) positions. This donation increases the ring's electron density, making it more susceptible to electrophilic attack than pyridine. Consequently, electrophilic substitution, such as nitration, is facilitated, occurring preferentially at the 4-position. nih.gov The synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide is a classic example of this activation. mdma.ch

Nucleophilic Attack: While activating the ring for electrophilic attack at the 4-position, the N-oxide group, in concert with the nitro group, strongly activates the ring for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effect of the N-oxide and the 4-nitro group makes the carbon atoms at positions 2, 3, 5, and 6 electron-deficient and thus prime targets for nucleophiles. Research has described the nucleophilic substitution of the nitro group itself in dimethyl-4-nitropyridine N-oxide derivatives, highlighting the ring's activation towards such attacks. researchgate.net

Reactivity of the Nitro Group

The nitro group at the C4 position is a dominant force in the molecule's reactivity, primarily due to its strong electron-withdrawing nature.

Reduction Pathways of the Nitro Group

The reduction of the nitro group in nitropyridine N-oxides is a common and versatile transformation that can yield several different products depending on the reducing agent and reaction conditions. The general reduction pathway involves a six-electron transfer to convert the nitro group (-NO₂) into an amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like Raney Nickel can reduce the nitro group. Depending on the conditions, this method can sometimes lead to a mixture of products, including azoxy and azo compounds, or even deoxygenation of the N-oxide. researchgate.net

Metal/Acid Systems: A widely used method involves the reduction with iron powder in acetic acid. This system is effective for converting 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) in high yield. mdma.ch

Titanium(IV) Chloride/Tin(II) Chloride: The TiCl₄/SnCl₂ reagent can also be employed for the reduction. The stoichiometry of the reagent influences the final product; for instance, different molar equivalents can selectively produce azo or azoxy compounds instead of the fully reduced amine. researchgate.net

Influence of the Nitro Group on Electron Affinity and Redox Potentials

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its presence on the pyridine N-oxide ring has a profound impact on the molecule's electronic properties.

Theoretical and experimental studies on substituted pyridine N-oxides have shown a direct correlation between the electronic nature of the substituent and the molecule's electron affinity. nih.govresearchgate.net

Increased Electron Affinity: The presence of a strong electron-withdrawing substituent like the -NO₂ group significantly increases the electron affinity of the compound. researchgate.net This makes the molecule a better electron acceptor.

Redox Potentials: An increase in electron affinity corresponds to a less negative (or more positive) reduction potential, meaning the molecule is more easily reduced. This property is critical in contexts where the molecule might participate in redox reactions.

The table below, based on data from related pyridine N-oxide structures, illustrates the general effect of substituents on the N-O bond length, which correlates with the electronic properties.

| Substituent Type | Example Compound | Effect on N→O Bond Length | Implication for Electron Affinity |

| Electron-Donating | 4-Methylpyridine N-oxide | Increases bond length | Decreases electron affinity |

| Electron-Withdrawing | 4-Nitropyridine (B72724) N-oxide | Decreases bond length nih.govresearchgate.net | Increases electron affinity researchgate.net |

This table is generated based on comparative data for monosubstituted pyridine N-oxides to illustrate the principle.

Mechanistic Elucidation of Key Transformations

The reactivity of 2,5-Dimethyl-4-nitropyridine 1-oxide can be understood through established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): When a nucleophile attacks the ring, the strong electron-withdrawing capacity of the nitro and N-oxide groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex. This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group. In the case of this compound, the nitro group itself can act as the leaving group in reactions with certain powerful nucleophiles. researchgate.net

Reduction of the Nitro Group: The mechanism for the reduction of the nitro group to an amine is a stepwise process.

Nitro to Nitroso: The nitro group is first reduced by two electrons to a nitroso group.

Nitroso to Hydroxylamine: The nitroso group is further reduced by two electrons to a hydroxylamino group.

Hydroxylamine to Amine: Finally, a third two-electron reduction converts the hydroxylamino group to the primary amine. Intermediate products, such as azoxy and azo compounds, can be formed through condensation reactions between the nitroso and hydroxylamino intermediates under specific reaction conditions. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the activated N-oxide ring involves the attack of an electrophile on the electron-rich C4 position. The N-oxide group helps to stabilize the resulting cationic intermediate (the sigma complex) through resonance, directing the substitution to this position. Following the formation of the intermediate, a proton is lost to restore the aromaticity of the ring. nih.gov

Detailed Reaction Mechanisms (e.g., Deoxygenation, Nucleophilic Substitution, Rearrangements)

Nucleophilic Aromatic Substitution (SNAr): The most prominent reaction of this compound is nucleophilic aromatic substitution. The powerful electron-withdrawing nature of the 4-nitro group makes the C4-position highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the nitro group, which is a competent leaving group. Research on the parent compound, 4-nitropyridine-N-oxide, demonstrates that its nitro group can be readily replaced by various nucleophiles, including halides and alkoxides. nih.govresearchgate.net This reactivity pattern is the cornerstone for preparing a wide array of 4-substituted pyridine-N-oxides. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism.

Deoxygenation: The N-oxide functional group can be removed in a deoxygenation reaction to yield the corresponding pyridine derivative, 2,5-dimethyl-4-nitropyridine. This transformation is typically achieved using reducing agents. A variety of reagents are known to effect the deoxygenation of pyridine N-oxides, including phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. arkat-usa.org This reaction is crucial for synthesizing substituted pyridines that are not easily accessible through direct substitution on the pyridine ring itself.

Rearrangements: While less common for this specific substitution pattern, pyridine N-oxides can undergo rearrangement reactions. For instance, N-oxides derived from related compounds like 2-azabicyclo[2.2.1]hept-5-enes are known to undergo Meisenheimer rearrangements. researchgate.net However, for this compound, nucleophilic substitution and deoxygenation are the predominant reaction pathways.

Intermediates and Transition States Analysis

The mechanism of nucleophilic aromatic substitution on this compound proceeds through a well-defined intermediate.

Meisenheimer Complex: In the SNAr reaction, the initial attack of a nucleophile at the C4 position of the pyridine ring leads to the formation of an anionic σ-complex, known as a Meisenheimer complex. wikipedia.org This species is a key reactive intermediate where the negative charge is delocalized across the pyridine ring and onto the oxygen atoms of the nitro and N-oxide groups. wikipedia.orgresearchgate.net The stability of this intermediate is a critical factor in the reaction's feasibility. Although long assumed to be intermediates, recent studies suggest that in some SNAr reactions, these complexes may not be true intermediates but rather part of a concerted pathway. nih.gov However, for highly activated substrates like 4-nitropyridine N-oxides, the formation of a distinct Meisenheimer intermediate is generally accepted. wikipedia.orgscispace.com The subsequent departure of the nitrite (B80452) leaving group re-establishes the aromaticity of the ring, yielding the final substituted product.

In related systems, such as the amination of certain bromopyridine-N-oxides, the formation of highly reactive pyridyne-N-oxide intermediates has been observed. researchgate.net These are typically formed under strong basic conditions and are not expected in typical SNAr reactions of this compound.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of nucleophilic substitution on the 4-nitropyridine 1-oxide scaffold are well-documented. For the parent compound, the reaction with piperidine (B6355638) in ethanol (B145695) follows second-order kinetics, with a rate constant (k₂) of 6.23 × 10⁻⁶ L·mol⁻¹·s⁻¹ at 30°C. rsc.org This reaction can be significantly accelerated by exposure to ultraviolet light. rsc.org

Studies on related systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines, show that the reaction proceeds via an SNAr addition-elimination mechanism involving a Meisenheimer complex intermediate. scispace.com The rate of these reactions is highly dependent on the nature of the substituents on both the electrophile and the nucleophile, as well as the solvent used. scispace.comacs.org For instance, the rate constant increases with more strongly electron-withdrawing substituents on the aromatic ring and more strongly nucleophilic pyridines. scispace.com The presence of the two electron-donating methyl groups in this compound would be expected to slightly decrease the rate of nucleophilic attack compared to the unsubstituted 4-nitropyridine 1-oxide by reducing the electrophilicity of the ring.

Catalytic Applications

Beyond its role as a synthetic intermediate, the this compound molecule exhibits potential in catalytic applications, primarily through its function as a ligand in coordination chemistry.

Use as Ligands in Metal Complexes

Pyridine N-oxides are versatile ligands that coordinate to metal ions through the oxygen atom. wikipedia.org this compound, in particular, has been successfully used to synthesize transition metal complexes.

A notable example is its complex with copper(II). A study detailing seven new mono- and dinuclear Cu(II) complexes with various methyl-substituted 4-nitropyridine N-oxides included a detailed analysis of the this compound complex. nih.gov Single-crystal X-ray diffraction analysis revealed a trans-square planar configuration around the Cu(II) ion for the mononuclear species. nih.gov Spectroscopic and magnetic characterization provided insight into the coordination environment and the strength of the metal-ligand bond. nih.gov The IR spectra indicated that the strength of the Cu-ligand bond, as measured by the elongation of the N-O bond, varies irregularly with the position and number of methyl groups on the pyridine ring. nih.gov

| Property | Observation | Reference |

|---|---|---|

| Metal Center | Copper(II) | nih.gov |

| Ligand | This compound | nih.gov |

| Coordination Geometry (Solid State) | Trans-square planar configuration around Cu(II) ion in the mononuclear complex. | nih.gov |

| Behavior in Methanol | Dinuclear species decompose into mononuclear ones, with the coordination number increasing from 4 to 6 through the attachment of two solvent molecules. | nih.gov |

| Spectroscopic Analysis (IR) | The strength of the Cu-ligand bond (gauged by N-O bond elongation) is influenced irregularly by the position and number of methyl groups. | nih.gov |

Role as Oxidants in Organic Transformations

Aromatic N-oxides are known for their ability to act as oxygen transfer agents, or oxidants, in various organic reactions. iucr.org The N-O bond is relatively weak and can be cleaved to deliver an oxygen atom to a substrate. This property has been exploited in numerous transformations. iucr.orgscripps.edu For instance, pyridine N-oxides can be used for the oxidation of organoboranes and in radical decarboxylation reactions, such as the Barton decarboxylation. scripps.edu

While the utility of aromatic N-oxides as oxidants is well-documented, specific examples employing this compound for this purpose are not prominent in the literature. Its reactivity is dominated by its use as a precursor in nucleophilic substitution reactions. For related compounds like 2,5-dichloro-4-nitropyridine (B2562619) 1-oxide, oxidation reactions are considered less common due to the stability of the N-oxide group. Nevertheless, the inherent chemical nature of the N-oxide functional group in this compound provides the potential for it to serve as an oxidant under appropriate reaction conditions, likely in the presence of a suitable activator or metal catalyst.

Advanced Research Applications and Potentials of 2,5 Dimethyl 4 Nitropyridine 1 Oxide

Applications in Medicinal Chemistry and Drug Discovery

The utility of 2,5-Dimethyl-4-nitropyridine (B11921087) 1-oxide in the pharmaceutical landscape is multifaceted, ranging from its critical role as a synthetic intermediate to its own intrinsic biological properties.

Precursor for Pharmaceutical Intermediates (e.g., Omeprazole (B731), Esomeprazole)

One of the most significant industrial applications of 2,5-Dimethyl-4-nitropyridine 1-oxide is its use as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related disorders. It is instrumental in the production of globally recognized medications such as Omeprazole and its S-enantiomer, Esomeprazole. nt-rt.ruasm.org

The synthesis process leverages the chemical reactivity of the pyridine (B92270) N-oxide structure. The N-oxide group is crucial as it activates the pyridine ring for subsequent substitution reactions, which might otherwise be inefficient. researchgate.net In the synthesis of omeprazole, 3,5-dimethylpyridine (B147111) 1-oxide is first nitrated to produce this compound. plos.org This intermediate then undergoes a series of reactions, including methoxylation where the nitro group is replaced, followed by reactions that build the final benzimidazole (B57391) structure of omeprazole. researchgate.net The N-oxide's presence is particularly advantageous for the yields of these substitution and subsequent conversion steps. researchgate.net Various patented processes outline the specific reaction sequences where this compound is a critical component.

| Patent | Key Contribution to Synthesis |

|---|---|

| EP0103553A1 | Describes the use of 3,5-dimethylpyridine-N-oxide derivatives as novel and useful intermediates for preparing substituted benzimidazoles like omeprazole, highlighting the advantageous role of the N-oxide form for achieving good yields. researchgate.net |

| US6303787B1 | Details an alternative process for preparing Omeprazole starting from 4-nitro-2,3,5-trimethylpyridine-N-oxide and proceeding through a 2-chloromethyl-3,5-dimethyl-4-nitro pyridine intermediate, showcasing the centrality of the nitropyridine core. researchgate.net |

| CN114805193B | Discloses a preparation method for an omeprazole intermediate starting from 3,5-lutidine nitrogen oxide, which is nitrated to produce 3,5-dimethyl-4-nitro-pyridine nitrogen oxide, emphasizing high conversion rates and purity. researchgate.net |

Investigation of Biological Activity and Structure-Activity Relationships

Beyond its role as a synthetic precursor, the inherent biological activity of this compound and its derivatives has been a subject of scientific inquiry. Pyridine N-oxides as a class are known to possess a wide range of biological functions, including anticancer and antimicrobial properties, making them promising scaffolds for drug development. guidechem.com

The mechanism of action for this compound is believed to involve its nitro group, which can be reduced to form reactive intermediates that interact with biological molecules, leading to various biochemical effects like enzyme inhibition. nih.gov Steric inhibition of nitro-group conjugation caused by the flanking methyl groups may also influence its reactivity. guidechem.comacs.org

More specific mechanistic insights can be drawn from its parent compound, 4-Nitropyridine-N-oxide (4-NPO). 4-NPO is a well-documented inhibitor of quorum sensing (QS) in the bacterium Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. The LasR protein is a key receptor in the P. aeruginosa QS hierarchy. 4-NPO is thought to exert its effect by competing with the native signaling molecule (OdDHL) for binding to the LasR receptor, thereby inhibiting the entire QS cascade. This antagonism of the LasR system disrupts the expression of virulence genes and biofilm stability.

The ability to disrupt bacterial communication and biofilms makes quorum sensing inhibitors attractive as potential antimicrobial agents that are less likely to induce traditional resistance. The parent compound, 4-Nitropyridine-N-oxide (4-NPO), has been identified as a potent QS inhibitor. researchgate.net Studies have shown that 4-NPO effectively down-regulates a significant portion of the QS-regulated genes in P. aeruginosa. It has also been demonstrated to reduce bacterial adhesion to surfaces, a critical first step in biofilm formation. This anti-adhesive effect is attributed to the molecule's physicochemical properties, which allow it to adsorb to surfaces and neutralize surface charges, thereby hindering bacterial attachment.

| Compound | Organism | Observed Effect | Reference |

|---|---|---|---|

| 4-Nitropyridine-N-oxide (4-NPO) | Pseudomonas aeruginosa | Inhibits quorum sensing-regulated gene expression. | |

| 4-Nitropyridine-N-oxide (4-NPO) | Pseudomonas aeruginosa | Reduces biofilm formation by interrupting the QS system. | |

| 4-Nitropyridine-N-oxide (4-NPO) | Pseudomonas aeruginosa | Significantly reduces biofilm tolerance to antibiotics like tobramycin. | |

| 4-Nitropyridine-N-oxide (4-NPO) | P. aeruginosa & S. aureus | Reduces bacterial deposition and attachment to silica (B1680970) surfaces. | [No specific citation found in results] |

Research has confirmed the direct anticancer potential of this compound. Studies have reported its cytotoxic activity against certain cancer cell lines, with observed IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. This indicates a moderate level of potency as an anticancer agent.

| Compound | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| 3,5-Dimethyl-4-nitropyridine-1-oxide | Anticancer activity | 20-30 μM |

Metal Complexes in Biomedical Applications

The field of bioinorganic chemistry explores the use of metal complexes for therapeutic purposes. The N-oxide functionality of this compound makes it an effective ligand for coordinating with metal ions. The formation of such complexes can modulate the compound's biological activity, solubility, and bioavailability.

A study involving copper(II) complexes synthesized with this compound as a ligand investigated their cytotoxic activity against various cancer cell lines. The research revealed that the biological activity of these metal complexes is strongly influenced by the number and position of the methyl groups on the pyridine ring. This highlights a clear structure-activity relationship, where modifying the ligand can tune the therapeutic potential of the resulting metal complex. This area of research suggests that this compound can serve as a platform for designing novel metal-based drugs with enhanced or targeted cytotoxic effects.

Materials Science and Supramolecular Chemistry

The specific arrangement of functional groups in this compound makes it a valuable building block in materials science and supramolecular chemistry. The interplay of its electron-donating and electron-withdrawing moieties governs its assembly in the solid state, opening avenues for the design of materials with tailored properties.

Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-hole Interactions)

The supramolecular assembly of this compound is directed by a variety of noncovalent interactions. The N-oxide group is a potent hydrogen bond acceptor, readily interacting with suitable donor molecules. nih.gov Furthermore, the electron-withdrawing nitro group can participate in so-called π-hole interactions. This type of interaction involves an electropositive region on the nitrogen atom of the nitro group that can attract electron-rich species. patentcut.com Studies on related p-nitro-substituted pyridine-1-oxides have shown a strong tendency for the nitro group to engage in π-hole interactions, while the N-oxide group concurrently participates in other interactions like hydrogen or halogen bonding. patentcut.com This dual-functionality allows for the construction of complex, multidimensional supramolecular architectures.

Crystallographic Engineering

Crystallographic engineering, the rational design of crystal structures, is a key application area for this compound. By understanding and controlling the noncovalent interactions discussed above, it is possible to guide the assembly of molecules into specific crystalline arrangements with desired physical properties. For example, the formation of noncentrosymmetric crystal structures is a critical requirement for materials exhibiting second-harmonic generation (SHG). The steric influence of the methyl groups in the 3 and 5 positions of 4-nitropyridine-1-oxide is a strategy to disrupt the centrosymmetric packing that the parent molecule, 4-nitropyridine-1-oxide, adopts. patentcut.com

The ability of the N-oxide to form robust heterosynthons, such as the carboxamide–pyridine N-oxide synthon sustained by N–H⋯O− hydrogen bonding, provides a reliable tool for constructing cocrystals with predictable architectures. nih.gov This principle of crystal engineering allows for the combination of this compound with other molecules to create new crystalline materials with potentially enhanced or entirely new functionalities.

Potential for Second-Harmonic Generation Crystals

A significant area of potential for this compound lies in the field of nonlinear optics (NLO), specifically in the development of materials for second-harmonic generation (SHG). SHG is a phenomenon where light of a certain frequency is converted into light with double that frequency, a property that requires materials with a noncentrosymmetric crystal structure. While 4-nitropyridine-1-oxide itself crystallizes in a centrosymmetric structure and thus does not exhibit macroscopic SHG, the introduction of methyl groups can disrupt this symmetry. patentcut.com

A patent has disclosed the use of 3,5-dimethyl-4-nitropyridine-1-oxide as a molecular crystal for non-linear optics. patentcut.com It is proposed that the steric effects of the methyl groups are sufficient to prevent a centrosymmetric arrangement in the crystal lattice, allowing the microscopic nonlinearities of the individual molecules to summate, leading to a macroscopic SHG effect. patentcut.com This highlights the potential of its isomer, this compound, to be explored for similar applications. Research on related materials like 2-carboxylic acid-4-nitropyridine-1-oxide has also yielded crystals with significant SHG efficiencies, further underscoring the promise of this class of compounds in NLO applications. researchgate.net

| Compound | Reported NLO Property | Key Structural Feature |

| 3,5-Dimethyl-4-nitropyridine-1-oxide | Use as a molecular crystal for non-linear optics patentcut.com | Methyl groups to prevent crystalline centrosymmetry patentcut.com |

| 2-Amino-5-nitropyridinium dichloroacetate | Second-harmonic generation scripps.edu | Noncentrosymmetric crystal packing scripps.edu |

| 2-Carboxylic acid-4-nitropyridine-1-oxide | Second-harmonic generation (4.6-9.8 times KDP) researchgate.net | Noncentrosymmetric space group (P212121) researchgate.net |

Analytical Chemistry Methodologies Development

The chemical properties of this compound also make it a target for the development of new analytical methods, particularly in the area of trace analysis where derivatization can enhance detection sensitivity and selectivity.

Derivatization Strategies for Enhanced Detection

For the detection of this compound, especially at trace levels, direct analysis by methods such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can be challenging. Pyridine N-oxides are polar compounds that may exhibit poor retention on standard reversed-phase HPLC columns. chromforum.org Furthermore, neutral nitroaromatic compounds often have low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). patentcut.comresearchgate.net

To overcome these limitations, derivatization strategies can be employed. A common approach for nitroaromatic compounds is the chemical reduction of the nitro group to a more readily ionizable amine group. patentcut.comresearchgate.net This transformation can significantly enhance the sensitivity of detection by LC-MS. For instance, a general method for the trace analysis of nitroaromatic genotoxic impurities involves their reduction to the corresponding aromatic amines, which are then quantified by LC-MS. patentcut.comresearchgate.net